4-Hexadecyloxybenzoic acid

Description

Contextualizing 4-Hexadecyloxybenzoic Acid within the Scope of Mesogenic Compounds

This compound, a member of the n-alkoxybenzoic acids homologous series, is a significant mesogenic compound, meaning it can exhibit liquid crystal phases under specific temperature ranges. researchgate.nettue.nl The defining characteristic of the n-alkoxybenzoic acid series is the presence of a carboxyl group and a variable length n-alkoxy chain attached to a central benzene (B151609) ring. researchgate.net This molecular architecture, particularly the ability to form intermolecular hydrogen bonds between the carboxylic acid moieties, leads to the formation of dimeric structures which are fundamental to their mesogenic behavior. researchgate.netresearchgate.net

The length of the alkoxy chain plays a crucial role in determining the type of liquid crystal phase exhibited. For n-alkoxybenzoic acids with shorter chains (n from 3 to 6), a nematic (N) phase is observed. As the chain length increases (n = 7–14), both nematic and smectic C (SmC) phases appear. researchgate.net For compounds with even longer chains, such as this compound (where n=16), only the smectic C (SmC) phase is present. researchgate.net This compound is known for its rich polymorphism in the solid phase and the formation of metastable phases, which differ in the structure of their hydrogen bonds. researchgate.net

Significance of this compound in Contemporary Materials Research

The unique properties of this compound make it a compound of considerable interest in modern materials science. Its primary significance lies in its application as a building block for creating advanced functional materials, particularly in the realm of "smart" polymers.

A notable application is its use as a dopant in shape-memory polyurethanes (SMPUs) to create liquid-crystalline shape-memory polyurethane (LC-SMPU) composites. rsc.orgmdpi.comnih.gov These composites exhibit a triple shape-memory effect, a sophisticated form of material memory. rsc.org The first shape recovery is triggered by the glass transition of the amorphous polyurethane matrix, while the second is a result of the melting transition of the crystalline this compound within the composite. rsc.org This allows for more complex and programmable shape changes in response to thermal stimuli.

Furthermore, this compound serves as a crucial intermediate in the synthesis of more complex liquid crystal materials. researchgate.net Its well-defined mesogenic properties make it a valuable component for designing molecules with specific liquid crystalline behaviors for various applications. The study of its composites provides a pathway to control the arrangement of anisotropic nanostructures within a polymer matrix, leading to versatile advanced functionalities. rsc.org

Fundamental Research Questions Pertaining to this compound

Despite being a well-studied compound, this compound continues to be the subject of fundamental research aimed at a deeper understanding of its behavior. Key research questions include:

Phase Polymorphism and Transitions: A significant area of investigation is the complex polymorphism in its solid state. Researchers are particularly interested in the transition between its metastable and stable solid phases, which is characterized by a distinct exothermic effect upon heating. researchgate.net Understanding the kinetics and thermodynamics of these transitions is crucial for controlling the material's properties.

Nature of Hydrogen Bonds: The precise nature of the hydrogen bonds in its various phases and how they influence the formation of stable and metastable structures is a central question. researchgate.net Fourier transform infrared (FTIR) spectroscopy is a key technique used to analyze the changes in these hydrogen bonds as a function of temperature. researchgate.net

Rheological Behavior: The smectic C phase of this compound is characterized by an unstable apparent viscosity. researchgate.net Investigating the rheological properties, or the flow and deformation of the material, in its mesophase is essential for understanding its processing and potential applications in devices. The dependence of its phase state and transition temperatures on thermal history and mechanical shear is also an active area of study. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C23H38O3 |

| Molecular Weight | 362.5 g/mol |

| CAS Number | 15872-48-7 |

| Synonyms | p-Hexadecyloxybenzoic acid, 4-(Hexadecyloxy)benzoic acid |

Source: nih.gov

Table 2: Phase Transition Data for this compound Note: Transition temperatures can be influenced by the sample's thermal history and measurement conditions.

| Transition | Temperature (°C) |

| Isotropic to Smectic C (I-SmC) | 130.4 |

| Smectic C to Crystal III (SmC-CrIII) | 89.4 |

| Crystal III to Crystal IV (CrIII-CrIV) | 46.3 |

| Crystal IV to Crystal V (CrIV-CrV) | 20.7 |

Source: researchgate.net

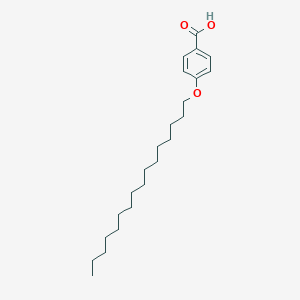

Structure

2D Structure

Properties

IUPAC Name |

4-hexadecoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26-22-18-16-21(17-19-22)23(24)25/h16-19H,2-15,20H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQCVRTXIAGNEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293466 | |

| Record name | 4-Hexadecyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15872-48-7 | |

| Record name | 15872-48-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hexadecyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hexadecyloxybenzoic Acid and Its Derivatives

Established Laboratory Synthesis Procedures for 4-Hexadecyloxybenzoic Acid

The primary and most widely utilized method for synthesizing this compound is the Williamson ether synthesis. byjus.comwikipedia.orglscollege.ac.in This reaction is a cornerstone in organic chemistry for the formation of ethers and proves to be highly effective for preparing both symmetrical and asymmetrical ethers. lscollege.ac.in

Precursor Compounds and Reagent Selection

The synthesis of this compound via Williamson ether synthesis typically involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. wikipedia.org The key precursor compounds and reagents include:

4-Hydroxybenzoic acid or its ester derivatives: Methyl 4-hydroxybenzoate (B8730719) is commonly used as the starting phenolic compound. researchgate.net

An alkylating agent: 1-Bromohexadecane or hexadecyl bromide is the standard choice to introduce the hexadecyloxy chain. researchgate.netresearchgate.net Other alkyl halides can also be employed. lscollege.ac.in

A base: Potassium carbonate is a frequently used base to deprotonate the phenolic hydroxyl group. researchgate.netresearchgate.net Other bases like potassium hydroxide (B78521) can also be used. byjus.com

A solvent: Acetone and butan-2-one are common solvents for this reaction. researchgate.netresearchgate.net Acetonitrile and N,N-dimethylformamide are also suitable solvent choices. byjus.com

In some variations, one of the alcohol precursors can be converted to a more reactive leaving group, such as a tosylate, before reacting with the other alcohol. lscollege.ac.in

Reaction Conditions and Optimization Strategies

The Williamson ether synthesis is typically conducted at elevated temperatures, generally between 50 and 100 °C. byjus.comwikipedia.org The reaction time can vary from 1 to 8 hours, though some procedures involve refluxing for extended periods, such as 50 hours. byjus.comwikipedia.orgresearchgate.net

Key aspects of reaction conditions and optimization include:

In situ alkoxide formation: Due to their high reactivity, alkoxide ions are often prepared in the reaction mixture itself. byjus.com

Phase transfer catalysis: In industrial applications, phase transfer catalysis is often employed to improve the efficiency of the reaction. byjus.com

Catalyst addition: While not always necessary in laboratory settings, the addition of an iodide salt can be used to increase the reaction rate if the alkylating agent is unreactive. In more extreme cases, silver salts like silver oxide may be used to facilitate the departure of the halide leaving group. byjus.com

Microwave-assisted synthesis: Modern techniques utilizing microwave technology have been shown to significantly reduce reaction times from hours to as little as 10 minutes, while also increasing the yield of the ether product. wikipedia.org

Laboratory yields for this synthesis are typically in the range of 50-95%, with a reported yield of 89% for this compound in one study. lscollege.ac.inresearchgate.net

Purification and Isolation Techniques for this compound

Following the reaction, the synthesized this compound needs to be isolated and purified from the reaction mixture. Common techniques employed include:

Acidification: The reaction mixture is often acidified, for instance with dilute hydrochloric acid, to precipitate the solid product. scispace.com

Filtration: The precipitated solid is collected by filtration. libretexts.org

Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as acetic acid or ethanol. scispace.comlibretexts.org This process is repeated until a constant transition temperature is achieved, indicating purity. scispace.com

Chromatography: Thin-layer chromatography (TLC) is used to assess the purity of the final compound. researchgate.net Other chromatographic methods like reverse-phase high-pressure liquid chromatography (RP-HPLC) can also be utilized for purification. cem.com

Drying: The purified product is dried, often in a vacuum oven. cem.com

The final product's identity and purity are confirmed using analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy and proton nuclear magnetic resonance (¹H NMR) spectroscopy. researchgate.net

Derivatization Strategies for Functional Enhancement of this compound

This compound serves as a versatile platform for the synthesis of various derivatives with enhanced functionalities, particularly for applications in materials science as liquid crystals.

Synthesis of Fluorinated this compound Derivatives

The introduction of fluorine atoms into the structure of this compound can significantly alter its physical and chemical properties. The synthesis of fluorinated derivatives can be achieved through several methods:

Electrophilic Fluorination: Reagents like Selectfluor® can be used to introduce fluorine atoms at specific positions on the aromatic ring. The reaction conditions, including the choice of solvent and the use of microwave irradiation, can be optimized to control the regioselectivity and yield of the fluorination.

Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions are a powerful tool for creating C-C bonds. This method can be used to couple a halogenated benzoic acid precursor with a fluorinated aryl boronic acid to generate the desired fluorinated biphenyl (B1667301) structure. Palladium catalysts are typically used to facilitate this reaction.

From Malonic Acid Derivatives: A silver-catalyzed decarboxylative fluorination of malonic acid derivatives provides a route to α-fluorocarboxylic acids. organic-chemistry.org

These synthetic strategies allow for the precise placement of fluorine atoms, enabling the fine-tuning of the molecule's electronic and steric properties for specific applications.

Formation of Schiff Base Esters and Other Mesogenic Derivatives

This compound is a key building block in the synthesis of various liquid crystalline materials, including Schiff base esters. These derivatives often exhibit mesogenic properties, meaning they can form liquid crystal phases. itu.edu.tr

The synthesis of these derivatives typically involves a two-step process:

Formation of the Acid Chloride: this compound is first converted to its more reactive acid chloride derivative, 4-hexadecyloxybenzoyl chloride. This is commonly achieved by reacting the acid with thionyl chloride, often in the presence of a small amount of dimethylformamide (DMF). nih.gov

Esterification or Amidation: The resulting acid chloride is then reacted with a suitable alcohol or amine to form the desired ester or amide linkage.

Schiff Base Esters: To form Schiff base esters, the acid chloride is reacted with a molecule containing both a hydroxyl group and an imine (Schiff base) functionality. nih.govutar.edu.myresearchgate.netmdpi.com For example, a common intermediate is formed by the condensation of an aminophenol with a benzaldehyde (B42025) derivative. utar.edu.my The esterification is often carried out in the presence of a base like pyridine (B92270) or in a solvent system like dichloromethane (B109758) with N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). scispace.comnih.gov

Other Mesogenic Derivatives: this compound and its derivatives are also used to create other types of mesogenic compounds, such as those incorporated into maleimide (B117702) monomers or used in the formation of hydrogen-bonded liquid crystal complexes. itu.edu.trdntb.gov.ua

The synthesis of these derivatives allows for the creation of a wide range of molecules with tailored liquid crystalline properties, which are of interest for applications in displays and other optoelectronic devices. researchgate.net

Supramolecular Assembly through Hydrogen Bonding with Other Molecules

The carboxylic acid group of this compound (HOBA) is a versatile hydrogen-bond donor and acceptor, enabling the formation of intricate supramolecular architectures through non-covalent interactions with other molecules. acs.orglibretexts.orgwikipedia.org This self-assembly is a powerful tool for creating novel materials with tailored properties. u-tokyo.ac.jp The hydrogen bonds are directional and specific, guiding the molecules into well-defined arrangements. acs.org

A common strategy involves the interaction of the carboxylic acid of HOBA with pyridine derivatives. mdpi.comacs.org The hydrogen bond between the carboxylic acid proton and the nitrogen atom of the pyridine ring is a robust and well-established supramolecular synthon. mdpi.com This interaction has been utilized to create supramolecular liquid crystal complexes. For instance, new polymorphic complexes have been prepared by combining 4-[(4-(n-hexyloxy)phenylimino)methyl]benzoic acid with laterally substituted chlorine azo-pyridine derivatives. mdpi.com These complexes exhibit low melting temperatures and polymorphic behavior, as confirmed by DSC, POM, and FT-IR measurements. mdpi.com

The formation of these hydrogen-bonded complexes can be influenced by the structure of the interacting molecules. In the case of poly(4-vinylpyridine) (P4VP) and 3,4,5-tris(hexadecyloxy)benzoic acid (THBA), a derivative of benzoic acid with long hydrophobic tails, the degree of complexation is not monotonic with increasing THBA concentration. acs.org It reaches a maximum and then decreases due to the crystallization of excess THBA, which induces a debonding of the associated molecules. acs.org

The table below summarizes selected research findings on the supramolecular assembly of HOBA and its derivatives with other molecules through hydrogen bonding.

| Interacting Molecules | Resulting Supramolecular Structure | Key Findings |

| This compound (HOBA) and pyridine-containing shape memory polyurethane (PySMPU) | Hydrogen-bonded supramolecular liquid crystalline shape memory polymer complex (SLCSMPU) | HOBA is tethered to the PySMPU via strong hydrogen bonds between the pyridine rings and the carboxylic acid group of HOBA. Heat treatment is crucial for the formation of the liquid crystalline structure. The resulting complex retains the liquid crystalline properties of HOBA and exhibits shape-memory effects. researchgate.net |

| 4-[(4-(n-hexyloxy)phenylimino)methyl]benzoic acid and laterally Cl substituted azo-pyridine derivatives | Polymorphic supramolecular liquid crystal complexes | The 1:1 molar H-bonded complexes are polymorphic and have low melting temperatures. The formation of hydrogen bonds was confirmed by FT-IR. mdpi.com |

| Poly(4-vinylpyridine) (P4VP) and 3,4,5-tris(hexadecyloxy)benzoic acid (THBA) | Coexistence of lamellae and hexagonally packed cylinders | The degree of complexation is influenced by the crystallization of excess THBA. The bulky tails of THBA lead to the formation of hexagonally packed cylinders. acs.org |

| This compound (HOBA) and 5-hexadecyloxyisophthalic acid (C16ISA) | Two-dimensional hydrogen-bonded networks in Langmuir monolayers | The different head groups of the two acids lead to significantly different morphological features in the thin films. The self-assembly and domain sizes are correlated with the formation of hydrogen-bonded networks. usu.edu |

Incorporation into Polymeric Architectures

This compound (HOBA) and its derivatives are valuable building blocks for the creation of advanced polymers with unique properties. Their rigid, rod-like structure and ability to form liquid crystalline phases make them ideal for incorporation into various polymeric architectures, leading to materials with applications in areas such as shape-memory polymers and liquid crystal displays. rsc.orgresearchgate.netacs.org

One common approach is to incorporate HOBA as a side-chain mesogen in a polymer backbone. This can be achieved by polymerizing a monomer that contains the HOBA moiety. For example, a new mesogenic N-substituted maleimide monomer has been synthesized from 4-maleimido benzoic acid, hydroquinone, and this compound. itu.edu.tr This monomer can then be polymerized to create a side-chain liquid crystalline polymer. The maleimide group, while difficult to homopolymerize, readily copolymerizes with other vinyl monomers, allowing for the controlled introduction of the mesogenic unit into a polymer chain. itu.edu.tr

Another strategy involves physically blending or doping HOBA into a pre-existing polymer matrix. This method has been successfully employed to create liquid-crystalline shape-memory polyurethane (LC-SMPU) composites. rsc.orgresearchgate.net In these composites, HOBA is physically mixed with a shape-memory polyurethane (SMPU). rsc.org The resulting material exhibits a two-phase structure, with a crystalline HOBA phase dispersed within the polyurethane matrix. rsc.org This combination of properties leads to a triple shape-memory effect, where the first shape recovery is associated with the glass transition of the amorphous polyurethane matrix, and the second is due to the melting of the HOBA crystals. rsc.org The amount of HOBA and the annealing temperature can influence the distribution of HOBA within the polymer matrix. rsc.org

The table below presents detailed research findings on the incorporation of HOBA into polymeric architectures.

| Polymer System | Method of Incorporation | Resulting Architecture | Key Properties and Findings |

| Shape-memory polyurethane (SMPU) | Doping with this compound (HOBA) | Liquid-crystalline shape-memory polyurethane (LC-SMPU) composite | HOBA is physically mixed with the polyurethane matrix, forming a two-phase structure. The composite exhibits a triple shape-memory effect. Higher HOBA content and annealing temperatures affect the distribution of HOBA in the matrix. rsc.org |

| Maleimide-based polymer | Copolymerization of an N-substituted maleimide monomer derived from this compound | Side-chain liquid crystalline polymer | The monomer containing the mesogenic phenyl benzoate (B1203000) moiety derived from HOBA can be copolymerized to introduce liquid crystalline properties into a polymer backbone. itu.edu.tr |

| Pyridine-containing shape memory polyurethane (PySMPU) | Supramolecular complexation with this compound (HOBA) | Hydrogen-bonded supramolecular liquid crystalline shape memory polymer | Strong hydrogen bonding between the pyridine rings of the polymer and the carboxylic acid of HOBA creates a stable polymeric film that maintains the liquid crystalline properties of HOBA. researchgate.net |

| Poly(propylene sebacate) | - | Shape-memory polymer | While not directly incorporating HOBA, this system exemplifies a biobased shape-memory polymer with a tunable switching temperature, a property that can be imparted by liquid crystal additives like HOBA. acs.org |

Green Chemistry Approaches and Sustainable Synthesis Considerations for this compound Precursors

The synthesis of this compound (HOBA) traditionally relies on precursors derived from petrochemical sources. However, there is a growing emphasis on developing greener and more sustainable synthetic routes for these key starting materials, namely p-hydroxybenzoic acid and a C16 alkyl halide, such as 1-bromohexadecane.

The conventional production of p-hydroxybenzoic acid involves the Kolbe-Schmitt reaction, which requires high temperatures and pressures and uses petrochemical feedstocks. bnl.gov In contrast, green chemistry approaches focus on utilizing renewable resources and biocatalytic methods. stanford.eduacs.orgtandfonline.comnih.govgoogle.comgoogle.comnih.gov A significant area of research is the production of p-hydroxybenzoic acid from biomass. researchgate.netosti.govglbrc.orgresearchgate.net

Several biocatalytic routes have been developed to synthesize p-hydroxybenzoic acid from renewable feedstocks:

From Glucose: Genetically engineered microbes, such as E. coli, can be used to convert glucose into p-hydroxybenzoic acid. acs.org This process often involves the enzyme chorismate pyruvate-lyase. nih.gov

From Methane (B114726) and Methanol: Researchers have engineered the bacterium Methylomicrobium alcaliphilum 20Z to produce p-hydroxybenzoic acid from methane and methanol, which are abundant and inexpensive feedstocks. stanford.edu

From Cellulose (B213188): A recombinant Pichia pastoris strain has been developed that can directly produce p-hydroxybenzoic acid from cellulose by displaying cellulolytic enzymes on its cell surface. nih.gov

From Lignin (B12514952): Lignin, a major component of biomass, can be a source for p-hydroxybenzoic acid. google.comresearchgate.net Some processes involve cleaving the p-hydroxybenzoate esters present in the lignin of certain plants like poplar. researchgate.netosti.govglbrc.org

From p-hydroxybenzonitrile: The nitrilase activity of microorganisms like Gordonia terrae can be used to transform p-hydroxybenzonitrile into p-hydroxybenzoic acid under mild conditions. tandfonline.com

For the alkylating agent, 1-bromohexadecane, green synthesis strategies aim to reduce the use of hazardous reagents and improve atom economy. Traditional methods for producing alkyl halides often involve the use of strong acids and generate significant waste. lookchem.comchemicalbook.com More sustainable alternatives include:

Catalytic Halogen Exchange: Commercially available alumina (B75360) can catalyze the halogen exchange reaction between long-chain alkyl halides, offering a more environmentally friendly route. csic.esacs.org This method can be performed in batch or flow processes without the need for additional additives. csic.esacs.org

Solvent-Free Synthesis: The synthesis of related compounds, such as the ionic liquid 1-Hexadecylquinolin-1-ium bromide from 1-bromohexadecane, has been demonstrated under solvent-free, greener reaction conditions, highlighting a potential direction for cleaner alkylation processes. jove.comjove.com

Use of Bio-based Surfactants: The synthesis of N-acyl or N-alkyl derivatives from fatty acids or alkyl halides is a key step in the production of some bio-based surfactants, indicating a move towards using renewable feedstocks for long-chain alkyl compounds. nih.gov

The development of these green chemistry approaches for the precursors of HOBA is crucial for reducing the environmental impact of its production and aligning with the principles of a sustainable bioeconomy.

Phase Behavior and Mesomorphic Transitions of 4 Hexadecyloxybenzoic Acid

Polymorphism and Solid-State Transitions of 4-Hexadecyloxybenzoic Acid

This compound, often abbreviated as 16OB, exhibits a complex thermal behavior characterized by rich polymorphism in its solid state. researchgate.netresearchgate.net Studies conducted over a temperature range of 10 to 150°C have revealed multiple crystalline phases and unique transitional properties. researchgate.netresearchgate.net

The solid-state behavior of this compound is marked by the existence of both stable and metastable crystalline forms. researchgate.net The specific polymorphic form observed depends on the thermal history of the sample. researchgate.net Upon cooling from the isotropic liquid phase, the compound sequentially transitions through several crystalline phases, denoted as CrIII, CrIV, and CrV. researchgate.net However, when a "fresh" crystalline sample (one that has not been melted and re-solidified) is heated, it follows a different transition path, indicating the presence of a distinct stable crystalline structure. researchgate.net The difference between these stable and metastable phases lies in the structure of the hydrogen bonds that connect the molecules. researchgate.netresearchgate.net

A particularly noteworthy characteristic of this compound's solid-state behavior is the occurrence of a distinct exothermic transition during the heating cycle of a sample that was previously melted and cooled. researchgate.netresearchgate.net This exo-energetic effect, which appears as a heat-releasing peak in differential scanning calorimetry (DSC) thermograms, signifies a spontaneous transition from a higher-energy metastable phase to a more stable, lower-energy crystalline phase. researchgate.netresearchgate.net This phenomenon, sometimes referred to as cold crystallization, represents a molecular rearrangement within the solid state to achieve a more thermodynamically favorable packing. researchgate.net The heating of a freshly prepared, non-melted crystal does not show this effect. researchgate.net

The phase transitions for this compound (16OB) as identified by DSC are detailed below. Cycle (a) represents cooling from the isotropic melt, while cycle (b) represents heating the sample formed in cycle (a).

| Thermal Cycle | Transition | Temperature (°C) | Enthalpy (ΔH, J/g) |

|---|---|---|---|

| Cooling (Cycle a) | Isotropic (I) → Smectic C (SmC) | 130.4 | -4.5 |

| Smectic C (SmC) → Crystal III (CrIII) | 89.4 | -23.7 | |

| Crystal III (CrIII) → Crystal IV (CrIV) | 46.3 | -6.2 | |

| Crystal IV (CrIV) → Crystal V (CrV) | 20.7 | -1.8 | |

| Heating (Cycle b) | Crystal V (CrV) → Crystal IV (CrIV) | 31.1 | 1.5 |

| Crystal IV (CrIV) → Crystal III (CrIII) | 50.1 | 6.0 | |

| Exo-energetic Transition (Metastable → Stable) | 58.9 | -24.0 | |

| Melting → Smectic C (SmC) | 99.6 | 41.8 | |

| Heating (Continuation) | Smectic C (SmC) → Isotropic (I) | 131.5 | 4.5 |

Thermotropic Liquid Crystalline Phases of this compound

As a thermotropic liquid crystal, this compound forms mesophases upon changes in temperature without the need for a solvent. tue.nl Its long, rod-like molecular structure, a result of dimerization, is conducive to forming these intermediate states of matter between a crystalline solid and an isotropic liquid. tue.nl

For alkoxybenzoic acids with long alkyl chains (n > 14), the only liquid crystal phase present is the Smectic C (SmC) phase. researchgate.net Consequently, this compound (n=16) exclusively exhibits an enantiotropic SmC phase. researchgate.net In the SmC phase, the molecules are arranged in layers, and within these layers, the long molecular axes are tilted with respect to the layer normal. researchgate.net Upon cooling from the isotropic liquid, this phase appears at approximately 130.4°C and is stable down to about 89.4°C, at which point the material crystallizes. researchgate.net When observed under a polarized light microscope, this transition can be accompanied by the formation of undulated textures. arxiv.org

While pure this compound does not form a nematic phase, this phase can be induced in systems involving its derivatives or when it is mixed with other compounds. researchgate.netnih.gov For instance, adding this compound to certain shape-memory polyurethane systems results in composites that feature a reversible nematic phase. nih.gov

Furthermore, creating blends of different p-n-alkoxybenzoic acids can significantly alter the phase behavior. nih.gov The formation of asymmetric heterodimers, which are non-covalent dimers of two different acid molecules, can extend the temperature range of the nematic state to lower temperatures than observed for the pure components. researchgate.netnih.gov For example, mixing acids like 6BA (p-n-hexylbenzoic acid) and 9OBA (p-n-nonyloxybenzoic acid) can introduce a smectic phase at temperatures as low as 51°C. nih.gov The transition to the isotropic liquid phase is the final step in the melting process, where the remaining orientational and positional order is lost. researchgate.net In some acid blends, the nematic-to-isotropic phase change can even occur in two steps, suggesting a complex interplay between different associated dimer forms. nih.gov

Influence of Intermolecular Hydrogen Bonding on Mesophase Formation

The formation of liquid crystalline phases in this compound and related compounds is fundamentally governed by strong intermolecular hydrogen bonds. researchgate.netresearchgate.net These interactions are the primary drivers for the self-assembly into the mesogenic units that characterize the liquid crystalline state. tue.nlsemanticscholar.org

The carboxylic acid groups (-COOH) of two separate this compound molecules interact to form a pair of O-H···O hydrogen bonds. researchgate.netresearchgate.net This results in the creation of a stable dimeric structure. researchgate.netresearchgate.net This dimerization effectively doubles the length of the molecule, enhancing the structural anisotropy (the rod-like shape) which is essential for the formation of liquid crystal phases. tue.nl The mesophase is therefore not composed of individual acid molecules, but rather of these hydrogen-bonded dimers. researchgate.net

The stability and type of the resulting mesophase are highly sensitive to the nature of these hydrogen bonds. researchgate.netsemanticscholar.org As noted previously, the structural differences between the stable and metastable solid polymorphs of this compound are attributed to different arrangements in their hydrogen bond networks. researchgate.netresearchgate.net The strength and geometry of these bonds dictate the packing efficiency and thermal stability of both the crystalline and the liquid crystalline phases. researchgate.netsemanticscholar.org

Dimer Formation and its Role in Liquid Crystallinity

This compound (16OBA) is a mesogenic compound, meaning it can exhibit liquid crystal phases under certain conditions. researchgate.net A key feature of 4-alkoxybenzoic acids like 16OBA is their tendency to form dimers through intermolecular hydrogen bonds between their carboxylic acid groups. researchgate.netresearchgate.net This dimerization is a crucial factor in the formation of its liquid crystalline phases. cyberleninka.ru The structure of these dimers creates a more elongated, rod-like molecule, which is conducive to the orientational order required for liquid crystallinity. cyberleninka.rumdpi.com

The molecule of 16OBA consists of a rigid core, composed of a benzene (B151609) ring with a carboxyl group, and a flexible 16-carbon alkyl chain. researchgate.net The hydrogen bonding between two carboxyl groups leads to the formation of a stable, centrosymmetric dimer. researchgate.net This self-assembly into dimers effectively doubles the length of the rigid part of the molecule, enhancing the anisotropy of the molecular shape and promoting the formation of mesophases. The stability of these dimers and the resulting liquid crystal phases are influenced by the length of the alkyl chain. researchgate.net

The liquid crystal phase exhibited by this compound is the smectic C (SmC) phase. researchgate.netresearchgate.net In the SmC phase, the elongated molecules (dimers) are arranged in layers, with the long axes of the molecules tilted with respect to the layer normal. The stability of this smectic phase is directly linked to the presence of these hydrogen-bonded dimers.

Analysis of Hydrogen Bond Dynamics during Phase Transitions

The dynamics of the hydrogen bonds in this compound are integral to its phase transitions. Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool used to study the changes in these hydrogen bonds as a function of temperature. researchgate.net The vibrational modes of the carboxyl group, particularly the O-H stretching and C=O stretching bands, are sensitive to the strength and geometry of the hydrogen bonds.

Studies have shown that the hydrogen-bonded structures can differ between the various solid (crystalline) phases and the liquid crystal phase. researchgate.net this compound exhibits complex solid-phase polymorphism, with both stable and metastable crystalline forms. researchgate.netresearchgate.net The transition between these solid phases, and from the solid to the smectic C phase, involves rearrangements of the hydrogen-bonding network. researchgate.net

FTIR analysis reveals that during heating, changes in the spectra of the carboxyl groups indicate shifts in the equilibrium between different types of hydrogen-bonded aggregates. researchgate.net For instance, the transition from a metastable crystalline phase to a stable one can be accompanied by a clear exothermic effect, which is associated with a reorganization of the hydrogen bonds into a more stable configuration. researchgate.net As the temperature increases towards the transition to the smectic C phase, the dynamics of the hydrogen bonds become more fluid, allowing for the molecular rearrangements necessary for the formation of the layered, tilted smectic structure. The integrity of the dimers is largely maintained in the smectic phase, but the increased thermal energy leads to greater vibrational and rotational freedom of the molecules within the layers.

Table 1: Phase Transition Temperatures and Enthalpies of this compound (16OB) researchgate.netData obtained from Differential Scanning Calorimetry (DSC) during a heating and cooling cycle.

| Cycle | Process | Phase Transition | Temperature (°C) | Enthalpy (ΔH/J g⁻¹) |

| a) | Heating | CrI -> CrII | 52.3 | -1.30 |

| CrII -> SmC | 99.8 | -141.27 | ||

| SmC -> Isotropic | 131.5 | -28.89 | ||

| d) | Heating | CrV -> CrM | 48.9 | -2.33 |

| CrM -> CrS | 59.3 | 22.00 | ||

| CrS -> SmC | 99.8 | -141.15 |

Note: CrI, CrII, CrV, CrM, and CrS represent different crystalline phases. SmC is the smectic C phase. A negative enthalpy for CrI -> CrII and CrV -> CrM indicates an exothermic transition (cold crystallization).

Binary Mixture Studies Involving this compound

The behavior of this compound in binary mixtures provides further insight into its liquid crystalline properties and the role of hydrogen bonding.

When this compound is mixed with other mesogenic or non-mesogenic compounds, the phase transition temperatures and the stability range of the liquid crystal phases can be significantly altered. For instance, in mixtures with other 4-alkoxybenzoic acids, the phase diagram can show either a continuous solid solution or the formation of eutectic mixtures. The presence of a second component can disrupt the packing of the 16OBA molecules, often leading to a depression of the melting point.

The stability of the smectic C phase can also be affected. Depending on the nature of the second component, the temperature range of the SmC phase can be either broadened or narrowed. Binary phase diagrams are constructed to map these changes as a function of the mixture's composition. semanticscholar.org For example, a binary phase diagram constructed between a supramolecular complex and this compound confirmed the presence of only an enantiotropic SmC phase across the mixture's compositions. semanticscholar.org

In binary mixtures of different carboxylic acids, the formation of asymmetrical (or hetero) dimers, in addition to the symmetrical (or homo) dimers of the individual components, is possible. researchgate.net An asymmetrical dimer is formed when a molecule of this compound forms a hydrogen-bonded pair with a molecule of the other acid in the mixture.

The formation of these asymmetrical dimers can have a profound effect on the mesomorphic behavior of the mixture. researchgate.net These mixed dimers have a different molecular shape and polarity compared to the homodimers, which can lead to the stabilization of existing liquid crystal phases or even the induction of new ones that are not present in the pure components. For instance, the formation of non-symmetric dimers in mixtures of different benzoic acids has been shown to extend the nematic phase to lower temperatures. researchgate.net While 16OBA itself does not exhibit a nematic phase, the principle of forming asymmetrical dimers can influence the stability and properties of its smectic C phase in mixtures. The structure of an asymmetric dimer is relevant in various chemical systems. nih.gov

Supramolecular Architectures and Self Assembly of 4 Hexadecyloxybenzoic Acid

Hydrogen-Bonded Supramolecular Assemblies of 4-Hexadecyloxybenzoic Acid.researchgate.netmdpi.comresearchgate.net

The rod-like shape of the this compound dimers predisposes them to form liquid crystalline phases. acs.org These phases exhibit a degree of order that is intermediate between that of a crystalline solid and an isotropic liquid. Specifically, this compound is known to exhibit a smectic C (SmC) mesophase, where the molecules are arranged in layers. nih.govwikipedia.org

The stability of these liquid crystal polymers is intrinsically linked to the hydrogen bonds. These non-covalent interactions act as physical cross-links, creating a dynamic network. acs.orgtue.nl The thermal stability of these supramolecular polymers is a key area of research, as temperature changes can influence the strength of the hydrogen bonds and, consequently, the phase behavior of the material. tue.nl

| Property | Description | References |

| Driving Force | Hydrogen bonding between carboxylic acid groups. | acs.orgtue.nl |

| Monomer Shape | Dimerization leads to rod-shaped units. | acs.orgscribd.comresearchgate.net |

| Liquid Crystal Phase | Exhibits a smectic C (SmC) mesophase. | nih.govwikipedia.org |

| Stability Factor | Hydrogen bonds act as dynamic physical cross-links. | acs.orgtue.nl |

The process of self-organization, also known as self-assembly, is a spontaneous phenomenon where disordered components form an ordered structure through local interactions. nih.govsinica.edu.tw In the case of this compound, the initial dimerization is followed by the arrangement of these dimers into larger, ordered assemblies. acs.org This process is driven by a combination of factors, including the shape of the molecules and the interplay of attractive and repulsive forces. nih.gov

The resulting structures can be quite complex and are often hierarchical. For instance, the hydrogen-bonded dimers can pack into layers, which then stack to form the smectic liquid crystal phase. acs.orgacs.org This self-organization is a key principle in creating materials with tailored nanostructures and, consequently, specific functions. researchgate.net

Functional Supramolecular Materials Incorporating this compound.researchgate.netmdpi.comresearchgate.netresearchgate.netdntb.gov.uaresearchgate.netrsc.org

The unique self-assembly properties of this compound have been harnessed to create a variety of functional supramolecular materials. These materials often combine the liquid crystalline properties of the acid with the mechanical properties of a polymer matrix, leading to novel functionalities. dntb.gov.uarsc.org

A significant area of research has been the development of liquid-crystalline shape-memory polyurethane (LC-SMPU) composites. rsc.org In these materials, this compound (HOBA) is incorporated into a shape-memory polyurethane (SMPU) matrix. dntb.gov.uarsc.org The HOBA is physically mixed with the polyurethane, forming a two-phase separated structure consisting of a HOBA crystalline phase and the polyurethane matrix. rsc.orgsemanticscholar.org

These composites can exhibit a triple-shape memory effect. rsc.org This behavior is attributed to the distinct thermal transitions of the two phases. The glass transition of the amorphous polyurethane matrix and the melting transition of the HOBA crystals act as separate triggers for shape recovery. rsc.org The concentration of HOBA and the annealing temperature can influence the amount of HOBA that is "free" versus "captured" by the polyurethane chains, thus allowing for tuning of the material's properties. rsc.org

| Composite Component | Role in Shape Memory Effect | References |

| Shape-Memory Polyurethane (SMPU) Matrix | Provides the primary polymer network and contributes to shape recovery via its glass transition. | dntb.gov.uarsc.org |

| This compound (HOBA) | Forms a crystalline phase that acts as a second trigger for shape recovery upon melting. | rsc.orgsemanticscholar.org |

The dynamic nature of the hydrogen bonds in this compound assemblies makes them responsive to external stimuli. researchgate.netacs.org This has led to the design of "smart" materials that can change their properties in a controlled way. mdpi.com For example, changes in temperature can disrupt the hydrogen bonds, leading to a phase transition and a corresponding change in the material's shape or optical properties. tue.nl

Furthermore, the carboxylic acid group makes the assemblies sensitive to pH. acs.orgscribd.comresearchgate.net In the presence of a base, the carboxylic acid is deprotonated, disrupting the hydrogen bonding and causing a change in the supramolecular structure. This pH-responsiveness can be utilized in applications such as sensors and actuators. acs.org

The reversible nature of the hydrogen bonds that hold the supramolecular assemblies of this compound together imparts them with self-healing and recyclable properties. researchgate.netacs.org When a material is damaged, the hydrogen bonds can reform across the fractured interface, restoring the material's integrity. tue.nlresearchgate.net This process can often be facilitated by the application of heat, which increases molecular mobility and allows the hydrogen bonds to re-establish. semanticscholar.org

This "bleeding" behavior of HOBA in its liquid crystalline state upon heating, followed by recrystallization upon cooling, is a key mechanism for the self-healing properties observed in LC-SMPU composites. semanticscholar.org This dynamic character not only allows for the repair of damage but also enables the material to be reprocessed and recycled, contributing to the development of more sustainable materials. tue.nlresearchgate.net

Mechanisms of Self-Assembly and Order Formation

The spontaneous organization of this compound molecules into complex, ordered supramolecular structures is governed by a delicate balance of non-covalent interactions. The process of self-assembly is primarily driven by the molecule's amphiphilic nature, featuring a polar, hydrophilic head and a long, nonpolar, hydrophobic tail. This inherent duality, combined with specific intermolecular forces, dictates the formation of the liquid crystalline phases characteristic of this compound. Key driving forces include hydrogen bonding, which initiates the formation of dimeric units, and a combination of π-π stacking, van der Waals forces, and hydrophilic-hydrophobic segregation, which guide the long-range ordering of these units into larger assemblies. mdpi.commdpi.com

The length of the n-alkoxy chain is a critical determinant in the mesomorphic behavior of the 4-alkoxybenzoic acid homologous series. acs.org In this compound, the sixteen-carbon (C16) chain significantly influences its self-assembly, promoting the formation of highly ordered smectic phases. researchgate.net

The substantial length of the hexadecyl chain results in strong van der Waals forces between adjacent molecules. These interactions stabilize the parallel arrangement of the molecules and favor the formation of the layered structures found in smectic mesophases. As the alkyl chain length increases in the 4-alkoxybenzoic acid series, the tendency to form smectic phases is enhanced, and their thermal stability increases. acs.orgresearchgate.net Compounds with shorter chains tend to exhibit only nematic phases, while those with very long chains may exclusively show smectic phases. acs.org this compound, with its intermediate-to-long chain, exhibits both nematic and smectic C phases. acs.orgfrontiersin.org

The influence of the alkyl chain on the type of mesophase observed is summarized in the table below.

| Compound Name | Alkyl Chain Length (n) | Mesophases Observed |

| 4-Butoxybenzoic acid | 4 | Nematic acs.org |

| 4-Octyloxybenzoic acid | 8 | Nematic, Smectic C frontiersin.org |

| 4-Dodecyloxybenzoic acid | 12 | Nematic, Smectic C researchgate.net |

| This compound | 16 | Nematic, Smectic C researchgate.netfrontiersin.org |

This table illustrates the general trend where increasing the alkyl chain length in the 4-alkoxybenzoic acid series promotes the formation and stability of the more ordered smectic phase.

The architecture of this compound assemblies is directed by a synergy between aromatic interactions, hydrogen bonding, and the segregation of its polar and nonpolar segments. mdpi.comresearchgate.net

Hydrophilic-Hydrophobic Interactions: The molecule's structure is distinctly amphiphilic. The carboxylic acid group is polar (hydrophilic), while the long hexadecyl chain is nonpolar (hydrophobic). mdpi.com In an appropriate environment, these molecules self-assemble to minimize unfavorable contact between the hydrophobic tails and polar regions. This hydrophilic-hydrophobic segregation is a primary driving force for the formation of layered structures, where the polar head groups associate and the hydrophobic tails aggregate. mdpi.comrsc.org

Hydrogen Bonding and Dimerization: The primary and most robust interaction involves the formation of hydrogen bonds between the carboxylic acid groups of two molecules. researchgate.net This leads to the creation of a stable, centrosymmetric dimer, which acts as the fundamental building block for the larger liquid crystal structure. researchgate.net

π-π Stacking: The aromatic phenyl rings of these dimers interact via π-π stacking. researchgate.netwikipedia.org These interactions, which involve the overlapping of π-orbitals, contribute to the parallel alignment of the molecular cores and the stability of the assembled layers. researchgate.netrsc.org The combination of hydrogen-bonded dimers and π-π stacking results in closely packed aromatic regions that are crucial for the formation of the mesophase. researchgate.net The long, flexible alkyl chains then pack together, stabilized by van der Waals forces, completing the supramolecular structure. rsc.org

The interplay of these non-covalent forces is detailed below.

| Interaction Type | Molecular Moiety Involved | Primary Role in Self-Assembly |

| Hydrophilic-Hydrophobic Segregation | Entire Molecule | Drives the initial phase separation and formation of layered arrangements. mdpi.comrsc.org |

| Hydrogen Bonding | Carboxylic Acid Groups | Forms stable dimers, creating the primary building blocks of the assembly. researchgate.net |

| π-π Stacking | Phenyl Rings | Promotes parallel alignment of the aromatic cores within the layers. researchgate.netwikipedia.org |

| Van der Waals Forces | Alkyl Chains | Stabilizes the packing of the hydrophobic tails. rsc.org |

Spectroscopic and Diffraction Studies of 4 Hexadecyloxybenzoic Acid

Infrared (FTIR) Spectroscopy for Molecular Structure and Hydrogen Bonding Analysis

Infrared (FTIR) spectroscopy is a powerful technique for investigating the molecular structure and, in particular, the hydrogen bonding interactions within 4-Hexadecyloxybenzoic acid (16OBA). The vibrational modes of the molecule, especially those involving the carboxyl group, are sensitive to the formation and nature of hydrogen bonds, which play a crucial role in the formation of its various phases. researchgate.netcyberleninka.ru

The analysis of the carbonyl (C=O) stretching vibration region in the FTIR spectrum of this compound provides significant insights into the hydrogen bonding present. researchgate.net In carboxylic acids, the C=O stretching frequency is sensitive to its environment. uobabylon.edu.iq Hydrogen bonding to the carbonyl group leads to a lengthening of the C=O bond and a corresponding decrease in its vibrational frequency. uobabylon.edu.iq

In this compound, as with other alkoxybenzoic acids, the carboxyl groups are pivotal in forming intermolecular hydrogen bonds. researchgate.netcyberleninka.ru These interactions can lead to the formation of dimers, where two acid molecules are held together by a pair of hydrogen bonds between their carboxyl groups. researchgate.netdntb.gov.ua This dimerization is evident in the FTIR spectrum. The stretching vibration of the carbonyl group can form hydrogen bonds with the hydroxyl (-OH) group of an adjacent molecule. researchgate.net

Studies have shown that the carbonyl stretching region can be complex, with contributions from various species, including:

Heterocomplexes: Formed between different molecules in a mixture. researchgate.net

Free (monomeric) acid: Molecules not involved in hydrogen bonding. researchgate.net

Dimeric acid: Pairs of molecules held by hydrogen bonds. researchgate.net

Oligomeric/Catemeric species: Chain-like aggregates of hydrogen-bonded molecules. researchgate.net

The presence of these different species can be identified by deconvolution of the carbonyl stretching band in the FTIR spectrum. For instance, in mixtures containing similar benzoic acid derivatives, distinct peaks have been assigned to the carbonyl stretches of heterocomplexes, free acids, and various forms of dimeric and oligomeric structures. researchgate.net The relative areas of these fitted peaks provide a measure of the relative concentrations of each species. researchgate.net

The formation of hydrogen-bonded dimers is a key feature of this compound. The strength of these hydrogen bonds can be influenced by factors such as the length of the alkyl chain. researchgate.net

Temperature-dependent FTIR spectroscopy is a valuable tool for studying the phase transitions of this compound. researchgate.net By monitoring changes in the FTIR spectrum as a function of temperature, it is possible to observe molecular-level changes that accompany transitions between crystalline, smectic, and isotropic phases. researchgate.netresearchgate.net

These changes in the vibrational dynamics are reflected in the parameters of the absorption bands, such as the wave number, full width at half maximum (FWHM), area, and height. researchgate.net For this compound, which exhibits a rich solid-phase polymorphism and a smectic C (SmC) liquid crystal phase, temperature-dependent FTIR reveals alterations in the nature of the hydrogen bonds during phase transitions. researchgate.net

Studies have shown the existence of both stable and metastable solid phases in this compound, which differ in their hydrogen bond structures. researchgate.net An interesting phenomenon observed is a distinct exothermic effect during the heating cycle, which is associated with a transition from a metastable to a stable crystalline phase. researchgate.net

The table below summarizes the phase transition temperatures of this compound (16OBA) as determined by Differential Scanning Calorimetry (DSC), which are often correlated with FTIR studies. researchgate.netresearchgate.net

| Transition | Temperature (°C) on Heating | Temperature (°C) on Cooling |

| CrV → CrM | - | - |

| CrM → CrS | 58.9 | - |

| CrS → SmC | - | - |

| SmC → I | 131.5 | 130.4 |

| I → SmC | - | 130.4 |

| SmC → CrIII | - | 89.4 |

| CrIII → CrIV | - | 46.3 |

| CrIV → CrV | - | 20.7 |

| Table 1: Phase transition temperatures of this compound (16OBA) during heating and cooling cycles. Data sourced from Rudzki et al. (2023). researchgate.net |

The analysis of the FTIR spectra across these transitions provides detailed information about the breaking and reforming of hydrogen bonds, offering a molecular-level understanding of the phase behavior of this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules like this compound. researchgate.netresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure. researchgate.netrsc.org

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts of these signals are influenced by the electronic environment of each proton. docbrown.info

Expected ¹H NMR Signals for this compound:

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | > 10 | Singlet (broad) | 1H |

| Aromatic Protons | 6.9 - 8.2 | Doublets | 4H |

| Methylene (-OCH₂-) | ~4.0 | Triplet | 2H |

| Methylene (-CH₂-) chain | 1.2 - 1.8 | Multiplets | 28H |

| Terminal Methyl (-CH₃) | ~0.9 | Triplet | 3H |

| Table 2: Predicted ¹H NMR spectral data for this compound. Note that exact chemical shifts and multiplicities can vary depending on the solvent and spectrometer frequency. rsc.orgdocbrown.info |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. docbrown.info

Expected ¹³C NMR Signals for this compound:

| Carbon Environment | Expected Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~170 |

| Aromatic Carbons | 114 - 164 |

| Methylene (-OCH₂-) | ~68 |

| Methylene (-CH₂-) chain | 22 - 32 |

| Terminal Methyl (-CH₃) | ~14 |

| Table 3: Predicted ¹³C NMR spectral data for this compound. The number of distinct aromatic signals will depend on the symmetry of the substitution pattern. docbrown.info |

The use of deuterated solvents like CDCl₃ or DMSO-d₆ is standard practice in NMR to avoid solvent interference in the spectrum. rsc.org Tetramethylsilane (TMS) is typically used as an internal standard with a chemical shift of 0.00 ppm. rsc.org

Temperature gradient NMR is a specialized technique used to study dynamic processes, such as the formation and stability of supramolecular complexes. researchgate.net In the context of this compound, this technique can be employed to investigate the hydrogen-bonding interactions that lead to the formation of dimers and other supramolecular assemblies. researchgate.net

By varying the temperature, it is possible to observe changes in the NMR signals that are indicative of shifts in the equilibrium between different species. For example, the chemical shift of the carboxylic acid proton is particularly sensitive to hydrogen bonding. As the temperature increases, hydrogen bonds may weaken or break, leading to a change in the observed chemical shift. This can provide information on the thermodynamics of the complexation process.

Temperature gradient NMR studies have been used to confirm the formation of hydrogen-bonded complexes between carboxylic acids and other molecules, such as those containing cyano or pyridine (B92270) groups. researchgate.net These studies often look for changes in the chemical shifts of protons involved in or near the hydrogen-bonding sites.

X-ray Diffraction (XRD/WAXS/SAXS) for Crystalline and Mesophase Structure

X-ray diffraction (XRD) techniques, including Wide-Angle X-ray Scattering (WAXS) and Small-Angle X-ray Scattering (SAXS), are essential for determining the crystalline and mesophase structures of materials like this compound. nottingham.ac.ukresearchgate.net These methods provide information on the arrangement of molecules at different length scales. nih.govrigaku.com

XRD is a powerful tool for identifying the crystalline phases of a material and determining their crystallographic details. forcetechnology.comfzu.cz The diffraction pattern obtained is unique to a specific crystal structure and can be used to identify the material by comparing it to databases. forcetechnology.com For mesogenic compounds like this compound, single-crystal XRD can provide precise information on bond lengths, bond angles, and the packing of molecules in the solid state. researchgate.net This data is crucial for understanding the precursor structure to the liquid crystalline phases. researchgate.net

WAXS is used to investigate the short-range order within a material, on the scale of interatomic distances. nih.govrigaku.com In the context of liquid crystals, WAXS can provide information about the average distance between molecules and the degree of local ordering.

SAXS, on the other hand, probes larger length scales and is used to study the long-range order characteristic of mesophases. nih.govrigaku.com For smectic liquid crystals, such as the SmC phase of this compound, SAXS can be used to determine the layer spacing. nottingham.ac.uk The combination of WAXS and SAXS provides a comprehensive picture of the structure of the different phases. nottingham.ac.uknih.gov

For example, in a smectic phase, a sharp reflection at a small angle in the SAXS pattern corresponds to the layer periodicity, while a diffuse reflection at a wide angle in the WAXS pattern indicates the liquid-like arrangement of molecules within the layers. nottingham.ac.uk The table below summarizes the applications of these techniques for studying this compound.

| Technique | Information Obtained | Relevance to this compound |

| XRD (Single Crystal) | Atomic coordinates, unit cell dimensions, molecular packing in the solid state. fzu.cz | Provides a detailed understanding of the crystalline precursor to the mesophase. researchgate.net |

| WAXS | Short-range order, intermolecular distances within layers. nih.govrigaku.com | Characterizes the liquid-like order within the smectic layers. nottingham.ac.uk |

| SAXS | Long-range order, layer spacing in smectic phases. nih.govrigaku.com | Confirms the presence of a layered smectic structure and determines the layer thickness. nottingham.ac.uk |

| Table 4: Application of X-ray diffraction techniques to the study of this compound. |

Through these diffraction studies, the relationship between the molecular structure of this compound and its macroscopic phase behavior can be established.

Determination of Layered and Semicrystalline Structures in Composites

When this compound is incorporated into polymer matrices, it can form composite materials with unique structural properties. Studies on liquid-crystalline shape-memory polyurethane (LC-SMPU) composites containing HOBA demonstrate that the components are physically mixed. researchgate.netresearchgate.net This results in a two-phase separated structure consisting of the polyurethane matrix and a crystalline HOBA phase. researchgate.netresearchgate.netrsc.org

Wide-Angle X-ray Diffraction (WAXD) studies on related liquid crystal copolyurethanes have confirmed the presence of layered and semicrystalline structures within these types of composites. researchgate.net The incorporation of HOBA into a polyurethane matrix can lead to the formation of a semi-crystalline reversible phase. researchgate.netpsu.edu The polyurethane chains can promote the formation of HOBA crystal seeds, while the HOBA crystals, in turn, can enhance the assembly and crystal stability of the polymer's soft segments. psu.edu These composites exhibit distinct thermal and mechanical properties based on this semicrystalline, two-phase structure. researchgate.netresearchgate.net

Identification of Crystalline and Liquid Crystalline Phases

This compound is a liquid crystalline compound known for exhibiting a rich polymorphism in its solid state and possessing a smectic C (SmC) liquid crystal phase. researchgate.net Thermal analysis using Differential Scanning Calorimetry (DSC) and observations with Thermal Microscopic Polarization have been employed to identify its various phases and the transitions between them. researchgate.net

Studies have shown that the phase behavior of this compound can be complex, involving multiple crystalline forms (Cr) and metastable phases. researchgate.net The transition temperatures are influenced by the sample's thermal history. tandfonline.com For instance, upon cooling from the isotropic liquid phase, the following transitions have been observed: Isotropic (I) to Smectic C (SmC) at 130.4°C, SmC to a crystalline phase (CrIII) at 89.4°C, CrIII to another crystalline phase (CrIV) at 46.3°C, and CrIV to a fifth phase (CrV) at 20.7°C. researchgate.net The SmC phase is characterized as a viscoelastic and viscoplastic medium. tandfonline.com

The stability of these phases is linked to the structure of the hydrogen bonds formed between the carboxylic acid groups, which typically lead to the formation of dimers. researchgate.net Fourier-transform infrared (FTIR) spectroscopy as a function of temperature is used to analyze the changes in these hydrogen bonds across different phases. researchgate.net

Table 1: Phase Transitions of this compound (16OB) upon Cooling

| Transition | Temperature (°C) |

|---|---|

| Isotropic (I) → Smectic C (SmC) | 130.4 |

| SmC → Crystal Phase III (CrIII) | 89.4 |

| CrIII → Crystal Phase IV (CrIV) | 46.3 |

| CrIV → Crystal Phase V (CrV) | 20.7 |

Data sourced from DSC measurements. researchgate.net

Mass Spectrometry for Compound Identification and Derivatization Studies

Mass spectrometry (MS) is a powerful analytical technique used for the identification and structural elucidation of this compound. nist.gov It provides information on the molecular weight and fragmentation patterns of the compound, confirming its identity. utar.edu.my

GC-MS Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a specific application of MS that separates compounds before their detection. For this compound, GC-MS analysis provides characteristic data that aids in its unambiguous identification. The NIST Mass Spectrometry Data Center contains reference spectra for the compound. nih.gov In its electron ionization (EI) mass spectrum, the molecule fragments in a predictable way, producing a unique fingerprint. nist.gov

Table 2: Key GC-MS Spectral Data for this compound

| Parameter | Value |

|---|---|

| NIST Number | 404140 |

| Total Peaks | 61 |

| Top Peak (m/z) | 138 |

| Second Highest Peak (m/z) | 43 |

Source: NIST Mass Spectrometry Data Center. nih.gov

The peak at m/z 138 is particularly significant as it corresponds to the 4-hydroxybenzoic acid fragment, which can be formed through the cleavage of the ether bond. This is a common fragmentation pathway for similar benzoic acid derivatives. researchgate.net

Derivatization-Enhanced Detection in Mass Spectrometry

To improve the analytical performance of mass spectrometry, especially for polar compounds like carboxylic acids, derivatization is often employed. pherobase.com This process involves chemically modifying the analyte to increase its volatility and thermal stability for GC-MS analysis or to enhance its ionization efficiency. pherobase.comnih.govnih.gov

For benzoic acids and related phenolic compounds, a common derivatization strategy is silylation. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) can be used to replace the active hydrogen on the carboxylic acid and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. nih.gov This procedure creates derivatives that are more suitable for GC-MS analysis, leading to improved chromatographic peak shapes and detection sensitivity. nih.gov

While specific derivatization studies for this compound are not detailed, the principles applied to other hydroxybenzoates are directly relevant. nih.govnih.gov Chemical derivatization can be part of a broader strategy to enhance the detection of these types of compounds and their metabolites in various matrices. nih.govnih.gov

UV-Vis Spectroscopy for Electronic Transitions and Complex Formation

UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule and to investigate the formation of complexes. For this compound, this technique is particularly useful in confirming its interaction with other chemical species, such as metal ions. researchgate.net

In studies involving the formation of Langmuir-Blodgett films, this compound has been complexed with rare earth ions like terbium (Tb³⁺). researchgate.net UV-Vis and IR spectroscopy confirmed that the terbium ions bind to the carboxylic acid head groups. researchgate.net This coordination between the polar head group of the acid and the metal ion can be monitored by observing changes in the UV-Vis absorption spectrum. researchgate.net Such complex formation is crucial for developing materials with specific luminescence properties, as the acid ligand can effectively transfer energy to the metal ion, leading to strong luminescence under UV irradiation. researchgate.net

Advanced Characterization Techniques for 4 Hexadecyloxybenzoic Acid Systems

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Phase Polymorphism

Differential Scanning Calorimetry (DSC) is a cornerstone technique for investigating the thermal properties of 4-Hexadecyloxybenzoic acid (also known as 16OB). researchgate.netdntb.gov.ua By measuring the heat flow into or out of a sample as a function of temperature, DSC allows for the precise determination of phase transition temperatures and the associated enthalpy changes. nih.govtudelft.nlwikipedia.org This is crucial for understanding the rich phase polymorphism exhibited by this compound. researchgate.netdntb.gov.uadntb.gov.uarsc.orgszu.edu.cncyberleninka.ruacs.orgresearchgate.net

Studies on this compound have revealed a complex landscape of crystalline (Cr) and liquid crystalline phases, including the smectic C (SmC) phase. researchgate.netresearchgate.net The transitions between these phases are readily detected by DSC. For instance, upon heating, a "fresh" crystalline sample of 16OB undergoes a transition from a crystalline phase (CrII) to the smectic C (SmC) phase at approximately 99.8 °C, and subsequently to the isotropic liquid (I) phase at around 131.5 °C. researchgate.net Cooling from the isotropic phase reveals a sequence of transitions: I to SmC at 130.4 °C, SmC to a crystalline phase (CrIII) at 89.4 °C, and further crystalline transitions at lower temperatures. researchgate.net

The thermal history of the sample significantly influences the observed phase transitions, highlighting the existence of metastable phases. researchgate.net This complexity is a key feature of this compound's thermal behavior.

Quantification of Enthalpies of Transitions

A key capability of DSC is the quantification of the enthalpy changes (ΔH) associated with each phase transition. researchgate.net This data provides insight into the energetics of the molecular rearrangements occurring during these transitions. For this compound, the enthalpy values for various transitions have been meticulously measured.

The table below, derived from DSC measurements, presents the transition temperatures and corresponding enthalpies for different thermal cycles, illustrating the energetic landscape of 16OB's phase polymorphism. researchgate.net

| Cycle | Process | Phase Transition | Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|---|

| a | Heating | CrI-CrII | 52.3 | -1.30 |

| a | Heating | CrII-SmC | 99.8 | -141.27 |

| a | Heating | SmC-Izo | 131.5 | -28.89 |

| d | Heating | CrV-CrM | 48.9 | -2.33 |

| d | Heating | CrM-CrS | 59.3 | 22.00 |

| d | Heating | CrS-SmC | 99.8 | -141.15 |

Analysis of Cold Crystallization Phenomena

An interesting phenomenon observed in this compound is cold crystallization. researchgate.net This occurs when a metastable, amorphous, or glassy state, formed upon rapid cooling, crystallizes upon subsequent heating. tainstruments.com In the case of 16OB, a distinct exothermic effect is observed during the heating cycle of certain metastable phases. researchgate.net

Specifically, a transition from a metastable crystalline phase (CrM) to a stable crystalline phase (CrS) is marked by a clear exothermic peak in the DSC thermogram at approximately 58.9 °C to 59.3 °C, with an associated enthalpy change of around +22 to +24 J/g. researchgate.net This exo-energetic effect is a hallmark of cold crystallization, where the system releases energy as it transitions to a more stable, lower-energy crystalline arrangement. researchgate.netacs.org The study of this phenomenon is crucial for understanding the stability of the various solid phases of this compound.

Polarized Optical Microscopy (POM) for Mesophase Identification and Texture Analysis

Polarized Optical Microscopy (POM) is an indispensable tool for the direct visualization and identification of the various liquid crystalline phases, or mesophases, of this compound. researchgate.netdntb.gov.uadntb.gov.uarsc.orgszu.edu.cncyberleninka.ruacs.orgresearchgate.netresearchgate.net By observing the unique optical textures that arise from the anisotropic nature of liquid crystals, researchers can distinguish between different phases and map out the phase transition sequences. nasa.gov

Visualization of Smectic and Nematic Textures

For this compound, which primarily exhibits a smectic C (SmC) phase, POM reveals characteristic textures. researchgate.netdntb.gov.uarsc.orgcyberleninka.ru While nematic phases are more common in alkoxybenzoic acids with shorter alkyl chains, the longer chain of 16OB favors the more ordered smectic structure. researchgate.net The textures observed for the SmC phase of 16OB are crucial for its identification. researchgate.netresearchgate.net In composites containing this compound, POM can also be used to observe the textures of the liquid crystalline domains. researchgate.net

Observation of Phase Transition Behaviors

POM is not only used for static phase identification but also for dynamically observing the transitions between phases as the temperature is changed. researchgate.netcyberleninka.ru By using a temperature-controlled stage, the melting of crystals into the smectic phase and the subsequent clearing to the isotropic liquid can be directly visualized. researchgate.net For instance, the transition from the crystalline state to the smectic C phase in pure this compound (referred to as HOBA in some studies) has been observed to begin around 90°C, with a typical smectic C texture present at higher temperatures. researchgate.net The transition to the isotropic phase is also clearly observable. researchgate.net

Furthermore, POM can reveal subtle changes in texture that correspond to transitions between different crystalline polymorphs, which can be difficult to distinguish by other means. researchgate.net For example, while the textures of the CrIII, CrIV, and CrV phases of 16OB are very similar, the texture of the metastable CrM phase shows distinct features like transverse "cracks," which are characteristic of glassy phases in liquid crystal materials. researchgate.net

Rheological Studies of this compound and its Composites

The study of the flow behavior, or rheology, of this compound and its composites provides valuable information about their viscoelastic properties and how they respond to deformation. researchgate.net Rheological measurements are particularly sensitive to the molecular structure and intermolecular interactions within a material. cyberleninka.ru

For p-n-alkyloxybenzoic acids, the smectic and nematic phases exhibit distinct rheological characteristics. researchgate.net Generally, the more ordered smectic phase shows non-Newtonian behavior, while the nematic phase behaves as a Newtonian fluid. researchgate.net In composites where this compound is incorporated into a polymer matrix, such as polyurethane, the rheological properties are influenced by both the liquid crystal and the polymer. researchgate.net These composites can exhibit a two-stage decrease in modulus, corresponding to the glass transition of the polymer matrix and the melting transition of the this compound crystals. researchgate.net The rheological characterization of these materials is essential for understanding their processing conditions and potential applications. nih.gov

Dynamic Mechanical Analysis (DMA) of this compound Composites

Dynamic Mechanical Analysis (DMA) is a powerful technique used to study the viscoelastic properties of materials as a function of temperature, time, and frequency. In the context of this compound (HOBA), DMA is particularly insightful for characterizing its composites, especially when combined with shape-memory polymers like polyurethanes (SMPU).

Research into liquid-crystalline shape-memory polyurethane (LC-SMPU) composites has utilized DMA to understand the influence of HOBA as a liquid crystal filler. researchgate.net These studies involve physically mixing HOBA with a polyurethane matrix. researchgate.net The resulting composites exhibit a two-phase separated structure, comprising an SMPU phase and a HOBA phase. researchgate.net The dimerization of HOBA molecules is preserved within the composite, which is essential for imparting liquid crystalline properties. researchgate.net

DMA measurements reveal key aspects of the material's behavior. The storage modulus (E'), representing the elastic response, and the loss modulus (E''), representing the viscous response, are monitored over a temperature range. The ratio of these two, the tan δ (delta), provides information on the material's damping properties and glass transition temperature (Tg).

In a series of LC-SMPU composites prepared by incorporating different concentrations of HOBA into an SMPU matrix, DMA was used to investigate the thermomechanical properties. researchgate.net It was observed that the presence of HOBA influences the crystalline structure of both the soft and hard segments of the polyurethane. researchgate.net As the content of HOBA increases, a higher fraction of it exists as "free HOBA" within the polyurethane matrix. researchgate.net The analysis of the DMA curves, which plot storage modulus and tan δ against temperature, helps in understanding the interplay between the liquid crystal filler and the polymer matrix.

| Phase Behavior | Composites exhibit a smectic C phase upon heating. | Broadens the temperature range of the liquid crystalline phase. | researchgate.net |

The results from DMA are crucial for tailoring the properties of these composites for specific applications, such as self-healing materials or smart actuators, where a precise understanding of the temperature-dependent mechanical response is required. researchgate.net

Scanning Tunneling Microscopy (STM) for Self-Assembled Monolayers

Scanning Tunneling Microscopy (STM) is a high-resolution surface analysis technique that enables the visualization of surfaces at the atomic level. nih.gov It is an indispensable tool for studying the structure and formation of self-assembled monolayers (SAMs) of organic molecules like this compound. nih.gov The formation of these ordered, two-dimensional structures is governed by non-covalent interactions, such as hydrogen bonding and van der Waals forces, between the molecules and between the molecules and the substrate. nih.gov